o-Xylene

Vue d'ensemble

Description

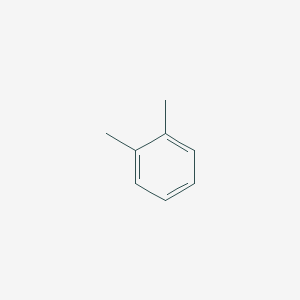

o-Xylene (1,2-dimethylbenzene) is an aromatic hydrocarbon and one of the three isomers of xylene, alongside m-xylene (1,3-dimethylbenzene) and p-xylene (1,4-dimethylbenzene). It is a volatile organic compound (VOC) commonly found in petroleum-derived products, paints, solvents, and industrial chemicals . Structurally, this compound features two methyl groups attached to adjacent carbon atoms on a benzene ring, resulting in a higher degree of steric hindrance compared to its isomers. This structural distinction influences its physicochemical properties, reactivity, and applications .

Globally, this compound is monitored as a hazardous air pollutant due to its toxicity, persistence, and contribution to photochemical smog. Occupational exposure, particularly in histopathology and industrial settings, remains a significant health concern .

Méthodes De Préparation

Two-Step Catalytic Conversion of 3-Nitro-o-Xylene

Process Overview

The patented method involves a two-step catalytic process to convert 3-nitro-o-xylene, a byproduct of 4-nitro-o-xylene synthesis, into o-xylene . This approach addresses the economic and logistical challenges of managing surplus 3-nitro-o-xylene, which has limited industrial utility.

Step 1: Hydrogenation to 3-Amino-o-Xylene

In the presence of Catalyst A (a metal-loaded activated carbon catalyst, e.g., Pd/C, Pt/C, or Ru/C), 3-nitro-o-xylene undergoes hydrogenation to form 3-amino-o-xylene. Key reaction parameters include:

-

Temperature : 60–200°C

-

Pressure : 1.0–3.5 MPa

-

Hydrogen-to-substrate molar ratio : 1:1–10:1

-

Liquid hourly space velocity (LHSV) : 0.1–0.5 h⁻¹

Under optimal conditions, this step achieves near-quantitative conversion (99.99%) of 3-nitro-o-xylene .

Step 2: Hydrogenolytic Deamination to this compound

The 3-amino-o-xylene intermediate is subjected to hydrogenolysis using Catalyst B (a Co-based composite oxide on ZSM-5, Al₂O₃, or SiO₂). This step cleaves the C–N bond, yielding this compound and ammonia:

-

Temperature : 320–380°C

-

Pressure : 0.5–2.5 MPa

-

Hydrogen-to-substrate molar ratio : 10:1–60:1

-

LHSV : 0.1–0.5 h⁻¹

Selectivity for this compound ranges from 59.1% to 63.0%, with byproducts including toluene, benzene derivatives, and methylcyclohexane .

Catalytic Systems and Performance

Catalyst A is prepared via impregnation of nitrate precursors onto coconut shell-activated carbon (200–300 mesh, 1000–1300 m²/g surface area). Post-impregnation, the catalyst is reduced using formaldehyde under alkaline conditions to enhance metal dispersion .

Catalyst B employs Co-Zn/SiO₂ with a Co loading of 5–15 wt%. Calcination at 650°C and reduction in hydrogen at 450°C optimize its activity for C–N bond cleavage .

Table 1: Product Distribution in Hydrogenolysis (Example 1)

| Component | Mass % |

|---|---|

| This compound | 61.5 |

| Toluene | 11.9 |

| Benzene Derivatives | 8.0 |

| Methylcyclohexane | 6.4 |

| Ammonia | 13.6 |

Table 2: Product Distribution in Hydrogenolysis (Example 3)

| Component | Mass % |

|---|---|

| This compound | 63.0 |

| Toluene | 10.0 |

| Benzene Derivatives | 7.8 |

| Methylcyclohexane | 6.2 |

| Ammonia | 12.3 |

Industrial Implications

This method enables the recycling of this compound into 4-nitro-o-xylene production, reducing raw material costs by 15–20% . The fixed-bed reactor design ensures scalability, with catalyst lifetimes exceeding 1,000 hours under continuous operation.

Catalytic Isomerization of Xylene Isomers

Mechanistic Foundations

Isomerization of xylene mixtures (o-, m-, p-) is a thermodynamically driven process to optimize this compound yield. The equilibrium composition at 25°C favors m-xylene (∼50%), followed by this compound (∼25%) and p-xylene (∼25%) . Industrial processes use zeolitic catalysts to shift this equilibrium via unimolecular 1,2-methyl shifts or bimolecular transalkylation .

Unimolecular Mechanism

Brønsted acid sites in zeolites (e.g., ZSM-5, BEA) facilitate intramolecular methyl group migration. For example, m-xylene isomerizes to this compound through a protonated intermediate:

This pathway dominates in medium-pore zeolites like ZSM-5, where diffusion constraints favor smaller transition states .

Bimolecular Mechanism

In large-pore zeolites (e.g., FAU, MOR), two xylene molecules undergo transalkylation, exchanging methyl groups. This route is less selective but faster under high reactant concentrations .

Catalyst Design and Performance

ZSM-5 (Si/Al = 11–42) exhibits high selectivity for this compound due to its 10-ring pore structure, which sterically hinders bulkier intermediates. Acid site density and strength are tuned via the Si/Al ratio, with optimal activity at Si/Al ≈ 15 .

BEA zeolites favor bimolecular pathways, yielding higher p-xylene concentrations. However, by operating at elevated temperatures (350–400°C), this compound selectivity can be enhanced through kinetic control .

Table 3: Isomerization Performance Over ZSM-5

| Condition | Value |

|---|---|

| Temperature | 350°C |

| Pressure | 1 atm |

| WHSV | 2.0 h⁻¹ |

| This compound Selectivity | 40–45% |

| m→o Conversion | 30–35% |

Process Integration

In modern xylene loops, isomerization reactors are coupled with adsorption units (e.g., UOP Parex) to continuously recycle m- and p-xylene, achieving this compound purity > 95%. Energy consumption is minimized via heat integration between reactors and distillation columns.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: o-Xylene undergoes oxidation reactions to form phthalic anhydride.

Halogenation: The methyl groups in this compound are susceptible to halogenation, forming compounds such as chloroxylenes.

Common Reagents and Conditions:

Oxidation: Vanadium pentoxide catalyst, high temperatures.

Halogenation: Halogen (e.g., chlorine), appropriate solvent.

Nitration: Mixed acid (sulfuric acid and nitric acid), controlled temperature.

Major Products:

Phthalic anhydride: from oxidation.

Chloroxylenes: from halogenation.

Nitro-o-xylenes: from nitration.

Applications De Recherche Scientifique

Chemical Industry

Key Uses:

- Solvent: o-Xylene serves as a solvent in numerous chemical reactions and processes, particularly in the synthesis of other chemicals.

- Intermediate in Synthesis: It is a crucial raw material for producing phthalic anhydride, which is used in manufacturing plasticizers, resins, and dyes.

Table 1: Key Chemical Products Derived from this compound

| Product | Application |

|---|---|

| Phthalic Anhydride | Plasticizers, resins |

| o-Toluic Acid | Pharmaceutical intermediates |

| Bensulfuron-methyl | Herbicide production |

| Germicide Fenramine | Agricultural chemicals |

Biological Applications

Histology and Tissue Processing:

this compound is employed in histology for tissue processing and staining. It helps in the clearing process of tissues before embedding them in paraffin wax, which is essential for microscopic examination.

Case Study:

In a comparative study assessing substitutes for xylene in histological applications, results indicated that alternative solvents could maintain tissue morphology while reducing exposure risks associated with traditional xylene use .

Pharmaceutical Industry

Role as an Intermediate:

this compound is utilized in synthesizing various pharmaceuticals, including:

- Mefenamic Acid: A non-steroidal anti-inflammatory drug (NSAID).

- Riboflavin (Vitamin B2): Essential for cellular function and energy production.

Environmental Applications

Research and Analysis:

this compound is also used in environmental studies due to its isotopic labeling properties when deuterated (as this compound-d10). This allows researchers to track its degradation and transformation in contaminated environments.

Case Study:

A study involving the injection of deuterated this compound into BTEX-contaminated aquifers demonstrated its utility as a tracer to monitor anaerobic degradation processes. This approach provided insights into microbial activity and pollutant breakdown in situ.

Industrial Applications

Key Uses:

- Printing and Coatings: As a solvent in paints, varnishes, and inks.

- Rubber and Leather Industries: Used for cleaning agents and as a thinner for various products.

- Fuel Additive: Blended into aviation gasoline to enhance performance.

Table 2: Industrial Applications of this compound

| Industry | Application |

|---|---|

| Printing | Solvent for inks |

| Rubber | Cleaning agent |

| Leather | Thinner for adhesives |

| Fuel | Additive in aviation gasoline |

Safety Considerations

Exposure to this compound can lead to health hazards such as irritation of the eyes, skin, nose, and throat. Inhalation may cause headaches, dizziness, and neurological effects at high concentrations. Proper handling and safety protocols are essential when working with this compound .

Mécanisme D'action

The primary mechanism of action of o-xylene involves its ability to undergo various chemical reactions due to the presence of the methyl groups on the benzene ring. These methyl groups can be oxidized, halogenated, or nitrated, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

| Property | o-Xylene | m-Xylene | p-Xylene | Ethylbenzene |

|---|---|---|---|---|

| Molecular Formula | C₈H₁₀ | C₈H₁₀ | C₈H₁₀ | C₈H₁₀ |

| Boiling Point (°C) | 144.4 | 139.1 | 138.3 | 136.2 |

| Melting Point (°C) | -25.2 | -47.9 | 13.2 | -95.0 |

| Dipole Moment (D) | 0.51 | 0.30 | 0.00 | 0.37 |

| Log Kow | 3.12 | 3.20 | 3.15 | 3.15 |

Key Observations :

- Boiling Points : this compound has the highest boiling point among the isomers due to stronger intermolecular forces from its asymmetric structure .

- Melting Points : p-Xylene’s symmetry allows tighter packing in the solid state, giving it a significantly higher melting point .

- Reactivity : this compound exhibits enhanced reactivity in π-π interactions and adsorption processes due to steric strain and electronic delocalization. For instance, it has stronger interactions with porous graphitic carbon (PGC) columns compared to m- and p-xylene .

Adsorption and Separation Dynamics

Adsorption in Activated Carbon

A study comparing adsorption capacities of aromatic compounds on activated carbon reported the following order:

Toluene ≈ Naphthalene > Ethylbenzene > this compound .

- Mechanism : this compound’s lower adsorption capacity (vs. toluene) is attributed to its larger molecular size and steric effects, which limit pore accessibility. In binary systems, this compound competes more effectively than ethylbenzene due to stronger π-complexation with adsorbents .

Metal-Organic Frameworks (MOFs)

- Co2(dobdc) MOF : Exhibits selectivity for this compound over other isomers (binding affinity: This compound > ethylbenzene > m-xylene > p-xylene ) due to optimal interactions with adjacent cobalt(II) centers .

- Mass Transfer : this compound and ethyl acetate show similar desorption kinetics (mass transfer coefficients: 0.0081 m/s vs. 0.0084 m/s), attributed to comparable molecular diffusion characteristics .

Environmental and Industrial Behavior

Air Quality Monitoring

- Volatility : this compound’s higher boiling point results in slower atmospheric evaporation compared to m- and p-xylene. During COVID-19 lockdowns, this compound concentrations declined by >50% in urban areas, mirroring trends in benzene emissions .

- Sensor Technology: MOF-based "e-nose" sensors can differentiate this compound from isomers in mixtures, leveraging its unique binding properties .

Membrane Separation

PTMSP/HCPS membranes demonstrate superior efficiency in separating this compound from aqueous solutions compared to conventional membranes, with a pervaporation separation index (PSI) of 12.3 .

Toxicity and Health Impacts

- Acute Exposure : this compound is more neurotoxic than m- and p-xylene due to slower metabolism, leading to prolonged central nervous system effects .

- Chronic Exposure : Linked to respiratory and hepatic damage, with occupational exposure limits (OELs) set at 100 ppm (ACGIH) .

Key Research Findings and Implications

Structural Reactivity : this compound’s low C–C bond order (1.166 vs. 1.441 for m-xylene) enhances electronic delocalization, making it more reactive in catalytic and adsorption processes .

Separation Challenges : Traditional distillation struggles with xylene isomer separation; advanced methods like MOFs and PTMSP/HCPS membranes offer higher efficiency .

Environmental Persistence : this compound’s slower degradation in soil and water necessitates targeted remediation strategies, such as silica-based sulfonic acid adsorbents .

Activité Biologique

o-Xylene, one of the three isomers of xylene (the others being m-xylene and p-xylene), is a colorless, flammable liquid with a sweet odor. It is primarily used as an industrial solvent and in the production of various chemicals. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

General Toxicity

This compound exposure has been associated with a range of toxic effects, particularly on the central nervous system (CNS). Studies have shown that acute exposure to high concentrations can lead to symptoms such as narcosis, incoordination, tremors, and respiratory distress in laboratory animals .

Table 1: Summary of Toxic Effects from this compound Exposure

Long-term Effects

Chronic exposure to this compound has been linked to hematological changes. Research indicates significant alterations in blood parameters, including a decrease in erythrocyte counts and hemoglobin levels alongside an increase in leukocyte counts .

Case Study: Hematological Changes in Rats

In a study involving rats exposed to this compound at varying concentrations over one year, researchers noted:

- 18.5% decrease in erythrocyte counts.

- 35% increase in leukocyte counts.

- Significant drops in hemoglobin levels at high exposure levels .

The biological activity of this compound is primarily mediated through its interaction with cellular membranes and metabolic pathways. It is known to affect the function of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification process.

Enzymatic Activity

Studies have demonstrated that this compound can induce the activity of various liver enzymes involved in xenobiotic metabolism. For instance:

- Increased cytochrome P450 content was observed following inhalation exposure.

- Enhanced activities of UDP-glucuronosyltransferase and glutathione S-transferase were noted after prolonged exposure .

Occupational Exposure

A notable case-control study assessed the health impacts of xylene exposure among rubber workers. The findings indicated increased odds ratios for several cancers linked to xylene exposure:

These results underscore the potential carcinogenic risks associated with prolonged occupational exposure to xylene compounds.

Environmental Impact

The Royal Hospital's xylene recycling program serves as a practical example of managing hazardous waste while mitigating health risks. By reducing xylene waste volume significantly—from 720 bottles in 2017 to just 70 in 2021 —the hospital not only improved environmental management but also achieved substantial cost savings .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling o-Xylene in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure adequate fume hood ventilation to limit vapor exposure (flash point: 30°C, boiling point: 144.4°C) .

- PPE : Use nitrile gloves (1-hour breakthrough time) for routine handling; switch to butyl rubber gloves (>4-hour breakthrough) for prolonged exposure. Wear sealed goggles and lab coats to prevent skin/eye contact .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) to avoid environmental contamination. Avoid water jets due to flammability .

- Storage : Store in flame-proof cabinets away from oxidizers, with grounding to prevent static discharge .

Q. What are the standard analytical methods for quantifying this compound in environmental samples?

- Methodological Answer :

- Gas Chromatography (GC) : Use GC/FID with hexane extraction for drinking water (detection limit: 2 μg/L; recovery: 78–96%) . For air samples, deploy automated VOC analyzers (e.g., ENVEA VOC72e) with GC-MS, targeting m/z 106 for this compound specificity .

- Calibration : Follow ASTM D2360-11 for trace impurity analysis, using internal standards (e.g., deuterated p-xylene) to correct matrix effects .

- Quality Control : Validate recovery rates (80–95%) and use blank spikes to confirm method accuracy .

Advanced Research Questions

Q. How can parametric sensitivity analysis optimize this compound oxidation in multitubular catalytic reactors?

- Methodological Answer :

- Catalyst Screening : Test noble (Ag, Cu) and non-noble (CoCeOx, MnO₂) catalysts under varying space velocities (SV: 6,000–34,500 h⁻¹) and temperatures (T90: 190–308°C). Ag/OMS-2 achieves >80% degradation at <190°C .

- Reactor Design : Model heat and mass transfer to avoid runaway reactions. Use packed-bed configurations with axial temperature profiling to identify stable operating conditions .

- Kinetic Modeling : Fit degradation data to first-order kinetics (rate constants: 0.05–0.12 min⁻¹ under UV/ozone) to predict scalability .

Q. What experimental designs effectively compare the degradation efficiency of this compound under UV/ozone conditions?

- Methodological Answer :

- Reactor Setup : Use quartz cylinders (length: 520 mm, diameter: 98 mm) with 254 nm UV lamps. Integrate ozone generators (output: 5–20 mg/L) and inline GC-MS for real-time monitoring .

- Variable Control : Test ozone concentration (10–50 ppm), humidity (10–80% RH), and initial this compound concentration (500–1,000 ppm). Degradation efficiency correlates positively with ozone dose (R² > 0.9) .

- Data Analysis : Apply Arrhenius equations to derive activation energies (Ea: 40–60 kJ/mol) for temperature-dependent degradation pathways .

Q. How to address discrepancies in enzyme activity studies involving this compound exposure?

- Methodological Answer :

- Hypothesis Testing : Replicate conflicting studies (e.g., enzyme inhibition vs. activation) under standardized conditions (pH 7.4, 37°C). Control for co-solvents (e.g., DMSO) that may interact with this compound .

- Data Normalization : Express enzyme activity as % baseline (unexposed controls) and use ANOVA to assess significance (p < 0.05). Report Cohen’s d for effect size .

- Mechanistic Probes : Conduct molecular dynamics simulations to evaluate this compound binding affinities (ΔG: −5 to −10 kcal/mol) to cytochrome P450 isoforms .

Q. Methodological Considerations

Q. What techniques validate the purity of this compound in synthetic chemistry applications?

- Methodological Answer :

- Chromatography : Use GC with polar capillary columns (e.g., DB-WAX) to separate this compound from m-/p-isomers (retention time: 8.2 min vs. 7.8/8.0 min) .

- Spectroscopy : Compare FTIR spectra (NIST reference: peaks at 730 cm⁻¹ for C-H bending) to confirm structural integrity .

- Isotopic Analysis : Apply compound-specific isotope analysis (CSIA) using δ¹³C values (±0.5‰) to trace degradation pathways in environmental studies .

Propriétés

IUPAC Name |

1,2-xylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQNGGLPUBDAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10, Array | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021807 | |

| Record name | o-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

289 to 293 °F at 760 mmHg (NTP, 1992), 144 °C, 292 °F | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

63 °F (NTP, 1992), 32 °C c.c., 90 °F | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), Solubility in water: none, 0.02% | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.88, 0.88 | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7 | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 89.8 °F (NTP, 1992), Vapor pressure, kPa at 20 °C: 0.7, 7 mmHg | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

95-47-6 | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-XYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2474E14QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ZE256250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-13 to -9 °F (NTP, 1992), -25 °C, -13 °F | |

| Record name | O-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.